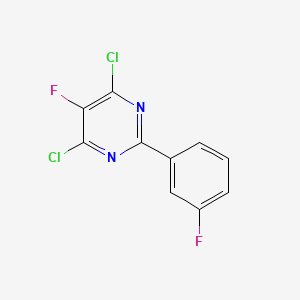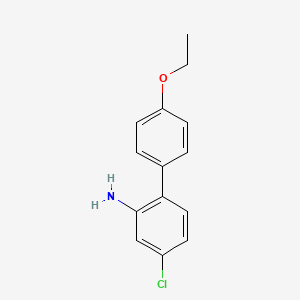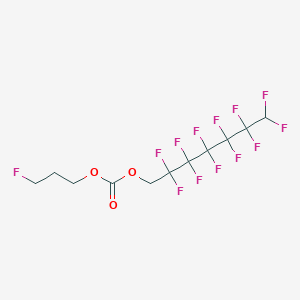![molecular formula C6H14O3S B12082781 Ethanol, 2-[(2-methylpropyl)sulfonyl]- CAS No. 42779-13-5](/img/structure/B12082781.png)
Ethanol, 2-[(2-methylpropyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C6H14O3S. It is also known as 2-(methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfonyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2-methylpropyl)sulfonyl]- typically involves the reaction of 2-(methylthio)ethanol with an oxidizing agent to introduce the sulfonyl group. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of ethanol, 2-[(2-methylpropyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(2-methylpropyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Substitution: The hydroxyl group in the ethanol backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, sodium azide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted ethanol derivatives.
Applications De Recherche Scientifique
Ethanol, 2-[(2-methylpropyl)sulfonyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethanol, 2-[(2-methylpropyl)sulfonyl]- involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This interaction is facilitated by the sulfonyl group, which enhances the binding affinity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl methyl sulfone
- 2-(Ethylsulfonyl)ethanol
- 2,2’-Sulfonyldiethanol
Uniqueness
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is unique due to its specific structural features, such as the presence of a 2-methylpropyl group attached to the sulfonyl moiety. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
42779-13-5 |
|---|---|
Formule moléculaire |
C6H14O3S |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
2-(2-methylpropylsulfonyl)ethanol |
InChI |
InChI=1S/C6H14O3S/c1-6(2)5-10(8,9)4-3-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UQXRSMJOLZKFER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CS(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


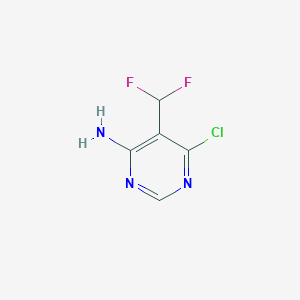

![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)


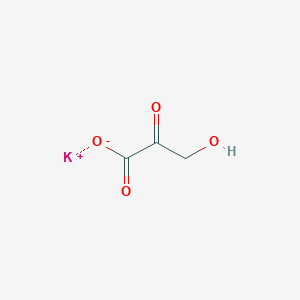
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
